Home > Products > Screening Compounds P25743 > (Quinolin-6-yl)methanesulfonamide
(Quinolin-6-yl)methanesulfonamide - 1152714-79-8

(Quinolin-6-yl)methanesulfonamide

Catalog Number: EVT-2527324
CAS Number: 1152714-79-8
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Quinolin-6-yl)methanesulfonamide is a compound characterized by the presence of a quinoline ring substituted with a methanesulfonamide group. This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. The compound's structure allows it to participate in various chemical reactions, making it of interest for synthetic and pharmaceutical applications.

Source

The compound can be synthesized through various methods, often involving the reaction of quinoline derivatives with methanesulfonyl chloride or similar reagents. Its chemical properties and potential applications have been studied extensively in medicinal chemistry, particularly for antimicrobial and anticancer activities.

Classification

(Quinolin-6-yl)methanesulfonamide is classified under:

  • Chemical Family: Sulfonamides
  • Functional Groups: Quinoline, sulfonamide
  • CAS Number: 1152714-79-8
Synthesis Analysis

Methods

The synthesis of (Quinolin-6-yl)methanesulfonamide typically involves the following steps:

  1. Preparation of Quinoline Derivative: The starting material is often a substituted quinoline. Quinoline can be synthesized through various methods, including the Skraup synthesis or the Pfitzinger reaction.
  2. Reaction with Methanesulfonyl Chloride: The quinoline derivative is treated with methanesulfonyl chloride in the presence of a base (such as triethylamine) to form the sulfonamide. This reaction generally proceeds via nucleophilic substitution where the nitrogen atom of the quinoline attacks the electrophilic sulfur atom of methanesulfonyl chloride.

Technical Details

The reaction conditions typically require an inert atmosphere and controlled temperature to minimize side reactions. The product can be purified through recrystallization or column chromatography.

Molecular Structure Analysis

Structure

The molecular formula for (Quinolin-6-yl)methanesulfonamide is C10H10N2O2SC_{10}H_{10}N_2O_2S. The structure features a quinoline ring system attached to a methanesulfonamide group:

  • Quinoline Ring: A bicyclic structure consisting of a benzene ring fused to a pyridine ring.
  • Methanesulfonamide Group: A sulfonamide functional group where the sulfur atom is bonded to a methylene and an amine.

Data

Key structural data includes:

  • Molecular Weight: Approximately 218.26 g/mol
  • Melting Point: Specific melting points may vary based on purity but are generally in the range of 150–160 °C.
  • Density: Estimated density around 1.3 g/cm³.
Chemical Reactions Analysis

Reactions

(Quinolin-6-yl)methanesulfonamide can undergo various chemical reactions:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile, allowing further functionalization.
  2. Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions due to its weakly acidic nature.
  3. Condensation Reactions: It can react with aldehydes or ketones to form corresponding imines or amines.

Technical Details

Reactivity patterns depend on substituents on the quinoline ring, which can influence electron density and steric hindrance, thus affecting reaction pathways.

Mechanism of Action

Process

The mechanism of action for (Quinolin-6-yl)methanesulfonamide primarily relates to its biological activity:

  1. Antimicrobial Activity: Similar compounds have been shown to inhibit bacterial growth by interfering with folate synthesis pathways, crucial for nucleic acid synthesis.
  2. Anticancer Activity: Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Data

Research indicates that compounds with similar structures exhibit significant activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

Key chemical properties include:

  • pKa Value: The pKa value for sulfonamides is usually around 9–10, indicating weak acidity.
  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Applications

(Quinolin-6-yl)methanesulfonamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  2. Research Tool: Used in studies exploring drug resistance mechanisms in bacteria.
  3. Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals.

The ongoing research into this compound reflects its importance in developing new therapeutic agents targeting resistant pathogens and cancer cells.

Introduction to Quinoline-Sulfonamide Hybrids in Modern Drug Discovery

Significance of Quinoline and Sulfonamide Moieties in Medicinal Chemistry

The quinoline scaffold—a bicyclic aromatic system comprising a benzene ring fused with pyridine—represents a privileged structure in medicinal chemistry due to its versatile bioactivity profile and capacity for structural diversification. This nitrogen-containing heterocycle serves as the foundational core in numerous therapeutic agents, ranging from antimalarial quinine derivatives to anticancer agents like topotecan. The inherent physicochemical properties of quinoline, including its moderate lipophilicity (logP ≈ 2.1) and ability to form hydrogen bonds through the nitrogen atom, facilitate optimal interactions with diverse biological targets [2] [7]. Concurrently, the sulfonamide functional group (–SO₂NH–) constitutes another pharmacologically indispensable moiety, characterized by its role as a zinc-binding group in enzyme inhibition and its capacity to enhance molecular solubility through polar interactions. The tetrahedral geometry of the sulfonyl group enables three-dimensional binding with target proteins, while the NH moiety provides hydrogen-bonding capabilities critical for target engagement [4] [7].

The strategic fusion of these pharmacophores in (quinolin-6-yl)methanesulfonamide (molecular formula: C₁₀H₁₀N₂O₂S; molecular weight: 222.27 g/mol) creates a synergistic hybrid architecture that leverages the complementary bioactivities of both subunits [8]. This molecular integration yields compounds with enhanced target affinity and selectivity, particularly against metabolic enzymes and nucleic acid synthesis machinery. The methylene bridge (–CH₂–) linking the sulfonamide to the quinoline ring provides conformational flexibility, allowing optimal positioning for interactions within enzyme active sites. This structural feature differentiates it from rigid quinoline-sulfonamide conjugates and may contribute to improved pharmacokinetic properties, including enhanced membrane permeability and metabolic stability [4] [8].

Historical Evolution of (Quinolin-6-yl)methanesulfonamide as a Pharmacophore

The development of (quinolin-6-yl)methanesulfonamide derivatives represents a deliberate evolution from early quinoline-based therapeutics, initiated through systematic structure-activity relationship (SAR) explorations. Initial pharmacological interest in quinoline sulfonamides emerged from observations that 8-quinolinesulfonamide derivatives acted as potent modulators of pyruvate kinase M2 (PKM2)—a critical glycolytic enzyme upregulated in cancer cells. Molecular docking studies demonstrated that these compounds stabilized ligand-protein complexes through hydrogen bonding with residues like Phe26 and Leu394 within the PKM2 binding pocket [2]. This discovery catalyzed targeted synthetic efforts to optimize quinoline-sulfonamide conjugates for enhanced target affinity and isoform selectivity.

The synthetic accessibility of (quinolin-6-yl)methanesulfonamide derivatives facilitated rapid pharmacophore optimization through three primary strategies:

  • Regioisomeric refinement: Systematic evaluation of sulfonamide attachment at different quinoline positions (C-6 vs. C-8) revealed that C-6 substitution conferred superior binding energetics in PKM2 inhibition (ΔG = -9.2 kcal/mol for C-6 vs. -8.3 kcal/mol for C-8 derivatives) [2] [7].
  • Linker diversification: Replacement of the direct sulfonamide-quinoline connection with methylene spacers or triazole linkers improved metabolic stability while maintaining target engagement. For instance, 1,2,3-triazole-linked variants demonstrated 3.5-fold enhanced antimycobacterial activity against Mycobacterium tuberculosis H37Rv compared to non-linked analogues [9].
  • Hybridization tactics: Conjugation with additional bioactive moieties (e.g., piperazine, benzenesulfonamide) yielded bifunctional inhibitors targeting multiple oncogenic or infectious pathways simultaneously. This approach proved particularly valuable in overcoming compensatory resistance mechanisms in cancer and bacterial pathogens [3] [9].

These strategic developments transformed (quinolin-6-yl)methanesulfonamide from a simple chemical scaffold into a versatile pharmacophoric template with validated applications across antineoplastic, antibacterial, and antimetabolic disorder therapeutics [7] [9].

Role in Addressing Antibiotic Resistance and Multidrug-Tolerant Pathogens

(Quinolin-6-yl)methanesulfonamide derivatives have emerged as promising chemotherapeutic agents against increasingly recalcitrant Gram-negative pathogens, particularly Pseudomonas aeruginosa—a notorious multidrug-resistant (MDR) bacterium responsible for life-threatening nosocomial infections. The escalating crisis of antibiotic resistance, projected to cause 10 million annual deaths by 2050, necessitates innovative molecular strategies that bypass conventional resistance mechanisms [6]. Hybrid derivatives like QS-3 (a prototypical quinoline-sulfonamide conjugate) exhibit potent antibacterial activity through a multimodal mechanism:

  • Primary target engagement: Inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate biosynthesis, depletes tetrahydrofolate cofactors required for purine and pyrimidine synthesis .
  • Secondary disruption: Interaction with DNA gyrase (binding affinity: -8.0 kcal/mol) induces double-stranded DNA breaks, mimicking fluoroquinolone activity while avoiding efflux-mediated resistance due to structural dissimilarity .
  • Resistance mitigation: Demonstrated synergy with ciprofloxacin (fractional inhibitory concentration index = 0.3) reverses quinolone resistance by potentially inhibiting efflux pumps or β-lactamase enzymes .

Table 1: Antibacterial Activity Profile of QS-3 Derivative

Bacterial StrainResistance ProfileMIC (μg/mL)Synergy with Ciprofloxacin
Pseudomonas aeruginosaWild-type64Additive effect
P. aeruginosa AA202MDR (Amp^R, Cip^R)128Synergistic (FICI=0.3)
Escherichia coliWild-type>256Not tested
Salmonella typhiChloramphenicol^R128Additive effect

Notably, (quinolin-6-yl)methanesulfonamide hybrids demonstrate selective toxicity toward resistant pathogens while exhibiting minimal hemolytic effects (<5% RBC lysis at 100 μg/mL), suggesting favorable therapeutic indices . This selectivity may derive from their dual-targeting mechanism, which imposes higher genetic barriers to resistance development compared to single-target antibiotics. Molecular dynamics simulations confirm stable binding within the ATPase domain of DNA gyrase (PDB: 3qtd), forming hydrogen bonds with key residues (Asp73, Lys76) and hydrophobic contacts with Ile78—interactions distinct from classical quinolone binding modes .

Moreover, these compounds counteract quinolone-induced antibiotic resistance (QIAR)—a phenomenon where sublethal quinolone exposure promotes cross-resistance to unrelated antibiotic classes. Unlike moxifloxacin, (quinolin-6-yl)methanesulfonamide derivatives do not significantly induce SOS response-mediated mutagenesis, thereby reducing the emergence of resistance mutations in error-prone polymerases [6]. This property positions them as strategically valuable candidates for combating multidrug-tolerant pathogens through mechanisms orthogonal to conventional quinolone therapies.

Properties

CAS Number

1152714-79-8

Product Name

(Quinolin-6-yl)methanesulfonamide

IUPAC Name

quinolin-6-ylmethanesulfonamide

Molecular Formula

C10H10N2O2S

Molecular Weight

222.26

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H2,11,13,14)

InChI Key

DIWGPBNBGQWMRM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)CS(=O)(=O)N)N=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.